1-(Bromomethyl)-4-chloro-2-methylbenzene

Catalog No.
S988776
CAS No.
122488-73-7
M.F
C8H8BrCl
M. Wt
219.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-4-chloro-2-methylbenzene

CAS Number

122488-73-7

Product Name

1-(Bromomethyl)-4-chloro-2-methylbenzene

IUPAC Name

1-(bromomethyl)-4-chloro-2-methylbenzene

Molecular Formula

C8H8BrCl

Molecular Weight

219.5 g/mol

InChI

InChI=1S/C8H8BrCl/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3

InChI Key

YKNWZHYCHLFKGW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)CBr

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CBr

Synthesis and Characterisation of Isomeric Derivatives

Synthesis of Block Copolymers

pH Indicator

Synthesis of Protective Group

Synthesis of Bromothymol Blue

1-(Bromomethyl)-4-chloro-2-methylbenzene, also known as 2-(Bromomethyl)-4-chlorotoluene, is a chemical compound that belongs to the family of substituted aromatic hydrocarbons. Its molecular formula is C8H8BrCl, and it has a molecular weight of approximately 219.50 g/mol. The structure features a bromomethyl group and a chloro group attached to a methyl-substituted benzene ring, making it a versatile intermediate in organic synthesis.

  • Toxicity: Both chlorine and bromine can be irritating or harmful upon ingestion, inhalation, or skin contact [, ].
  • Flammability: Aromatic hydrocarbons can be flammable, requiring proper handling and storage precautions [].
Typical of aromatic compounds:

  • Substitution Reactions: It can participate in electrophilic aromatic substitution due to the presence of the bromomethyl and chloro groups, which can direct incoming electrophiles to specific positions on the benzene ring.
  • Alkylation Reactions: The bromomethyl group can act as an alkylating agent, allowing for the formation of covalent bonds with nucleophiles, including DNA and proteins .
  • Halogenation: Under certain conditions, it can react further with halogens, leading to additional halogenated derivatives .

Several methods exist for synthesizing 1-(Bromomethyl)-4-chloro-2-methylbenzene:

  • Bromination of Toluene: Toluene can be brominated using bromine in the presence of a catalyst like iron or aluminum bromide. This reaction typically yields a mixture of products, including the desired compound .
  • Chloromethylation: The introduction of the bromomethyl group can be achieved through chloromethylation reactions using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

1-(Bromomethyl)-4-chloro-2-methylbenzene serves as an important intermediate in organic synthesis:

  • Pharmaceuticals: It can be used in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: Its derivatives may find applications in agricultural chemicals and pesticides.
  • Material Science: It is utilized in the production of polymers and other materials due to its reactive functional groups .

Interaction studies involving 1-(Bromomethyl)-4-chloro-2-methylbenzene focus on its potential as an alkylating agent. Research indicates that compounds with bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, which may lead to significant biological effects such as mutagenicity or cytotoxicity .

Several compounds share structural similarities with 1-(Bromomethyl)-4-chloro-2-methylbenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-4-chloro-2-methylbenzeneC8H8BrClContains both bromo and chloro substituents
4-Bromo-1-chloro-2-methylbenzeneC8H8BrClDifferent substitution pattern affecting reactivity
1-(Chloromethyl)-4-bromo-2-methylbenzeneC8H8BrClChlorine attached to the methyl group

Uniqueness

The unique aspect of 1-(Bromomethyl)-4-chloro-2-methylbenzene lies in its specific arrangement of substituents that influence its reactivity and potential applications in organic synthesis compared to other similar compounds. The presence of both halogen groups allows for diverse chemical transformations that are not possible with simpler derivatives.

1-(Bromomethyl)-4-chloro-2-methylbenzene represents a specific isomer within the family of halogenated methylbenzyl compounds, distinguished by its unique substitution pattern on the aromatic ring. The compound is officially registered under Chemical Abstracts Service number 16793-91-2, establishing its definitive chemical identity in international databases. The molecular formula C8H8BrCl accurately describes the elemental composition, indicating the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, and one chlorine atom within the molecular structure.

XLogP3

4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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